罗萨霉素
描述
Rosamicin, also known as Rosaramicin, is an antibacterial substance that is chemically a lipid-soluble basic macrolide . It is similar to erythromycin but has better activity against Gram-negative bacteria . It is produced by Micromonospora rosaria IFO13697 .
Synthesis Analysis
The synthesis of Rosamicin involves genetic engineering of post-polyketide synthase-tailoring genes . The d-mycinose biosynthesis genes in mycinamicin II biosynthesis gene cluster of Micomonospora griseorubida A11725 were introduced into the rosC and rosD disruption mutants of M. rosaria IFO13697 . The resulting engineered strains produced mycinosyl rosamicin derivatives .
Molecular Structure Analysis
The molecular formula of Rosamicin is C31H51NO9 . It has an average mass of 581.738 Da and a monoisotopic mass of 581.356384 Da . The structure of rosamicin aglycone is the same as that of tylactone .
Chemical Reactions Analysis
The cytochrome P450 enzyme RosC catalyzes a three-step oxidation reaction at C-20, which leads to the formation of hydroxymethyl, formyl, and carboxy groups during the biosynthesis of rosamicin .
科学研究应用
1. Rosamicin in the Treatment of Bacterial ProstatitisRosamicin, a macrolide substance, has demonstrated effectiveness in treating bacterial prostatitis. Studies have shown that in dogs and humans, rosamicin achieves higher concentration ratios in prostatic secretion, interstitial fluid, and tissue compared to erythromycin. Its broad spectrum against common urinary pathogens highlights its potential as a promising drug for treating acute and chronic bacterial prostatitis (Baumueller, Hoyme, & Madsen, 1977).
2. Rosamicin in Urethral and Vaginal SecretionsResearch involving animal studies has investigated rosamicin's distribution in plasma, urethral, and vaginal tissues. Significant concentrations of rosamicin were found in urethral and vaginal tissues, exceeding levels in other tissues. This suggests rosamicin's potential usefulness in treating bacterial urethritis and vaginal introitus colonization with fecal bacteria in women (Hoyme, Baumueller, & Madsen, 1977).
3. Comparative Effectiveness with Other AntibioticsRosamicin, produced by Micromonospora rosaria, shares characteristics with erythromycin. It's been found effective against various strains, including Staphylococcus aureus and Enterobacteriaceae, with greater activity than erythromycin against gram-negative organisms. This underlines the need for further investigation into rosamicin's potential as a versatile antibiotic (Crowe & Sanders, 1974).
4. Activity Against Mycoplasma and AnaerobesRosamicin has been identified as a powerful antibiotic with superior activity against gram-positive bacteria and improved action against gram-negative bacteria. It is highly active against Mycoplasma and various anaerobe species, highlighting its broad-spectrum capabilities (Waitz, Drube, Moss, & Weinstein, 1972).
5. Enhanced Activity Against Haemophilus and NeisseriaStudies have shown rosamicin to be significantly more active against Haemophilus and Neisseria, including strains resistant to penicillin. This enhanced activity over many current antibiotics used for treating infections caused by these organisms, emphasizes its potential clinical importance (Sanders & Sanders, 1977).
6. Rosamicin Production OptimizationEfforts have been made to optimize the production of rosamicin using a mutant strain of Micromonospora rosaria. The development of a chemically defined medium and the identification of optimal fermentation conditions have led to significant improvements in rosamicin productivity, which is crucial for its clinical efficacy and broad-spectrum antibacterial activity (Kwak, Kim, & Ryu, 1983).
7. Susceptibility of Chlamydia trachomatis to RosamicinAn in vitro study revealed that a significant number of Chlamydia trachomatis strains were susceptible torosamicin, suggesting its potential effectiveness in treating chlamydial urethritis. This finding is particularly notable given the limited susceptibility of these strains to other antibiotics like tetracycline or erythromycin (Smith & Washton, 1978).
8. 罗萨霉素对厌氧菌的体外活性罗萨霉素的体外活性与红霉素在各种厌氧细菌菌株中进行了比较。结果显示,罗萨霉素对某些菌株(包括脆弱拟杆菌和核形杆菌)的活性更高。这表明罗萨霉素可能是治疗由这些厌氧菌引起的感染的更有效替代品(Sutter & Finegold, 1976)。
9. pH对罗萨霉素在犬分泌物中的影响一项研究调查了pH值对犬阴道和尿道分泌物中罗萨霉素浓度的影响。发现在这些分泌物中,三甲嗪和罗萨霉素的浓度与pH值呈反相关关系。这突显了罗萨霉素在治疗细菌性尿道炎和阴道炎中的潜力(Hoyme, Baumueller, & Madsen, 2004)。
10. 罗萨霉素对脑膜炎脑膜炎球菌和泌尿生殖道感染的活性罗萨霉素的体外活性与红霉素和其他抗生素在尿路分离物、生殖道病原体和脑膜炎脑膜炎球菌中进行了比较。罗萨霉素对大多数测试的物种(包括肠杆菌科和革兰氏阴性杆菌)表现出更高的活性。这表明其在治疗生殖道感染和脑膜炎脑膜炎球菌引起的感染中的潜力(Fuchs et al., 1979)。
属性
IUPAC Name |
2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCWCLVECYZRV-JZMZINANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046361 | |
Record name | Rosaramicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosaramicin | |
CAS RN |
35834-26-5 | |
Record name | Rosaramicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35834-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosaramicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035834265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosaramicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rosaramicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSARAMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E907BNQ7SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。